7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(2-Chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at position 7 and a (2-hydroxyethyl)(methyl)amino substituent at position 8. The 3-methyl group at the N3 position distinguishes it from dimethylated analogs. This compound’s structural features, including the chloro-aromatic and polar hydroxyethyl groups, may influence solubility, receptor binding, and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or adenosine receptor modulation.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[2-hydroxyethyl(methyl)amino]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-20(7-8-23)15-18-13-12(14(24)19-16(25)21(13)2)22(15)9-10-5-3-4-6-11(10)17/h3-6,23H,7-9H2,1-2H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKQWJDRRCTSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CCO)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the chlorobenzyl group and the hydroxyethylamino group to the purine base. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzyl group, leading to the formation of benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Scientific Research Applications
7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents at Position 7
The 2-chlorobenzyl group at position 7 is a key differentiating feature. Comparisons include:
- 7-Benzyl analogs (): Benzyl-substituted compounds lack the electron-withdrawing chlorine atom, reducing steric hindrance and electronic effects. For example, 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione (Compound 9, ) shows a melting point of 152°C and distinct NMR shifts (e.g., aromatic protons at δ 7.28–7.35) compared to chlorobenzyl analogs .
- 3-Bromobenzyl (): Bromine’s larger atomic radius may increase hydrophobic interactions but reduce metabolic stability compared to chlorine .
Substituents at Position 8
The (2-hydroxyethyl)(methyl)amino group contributes hydrogen-bonding capacity and moderate hydrophilicity. Key comparisons:
- 8-Chloro (): Chlorine at position 8 enhances electrophilicity but reduces solubility, as seen in Compound 9’s high yield (98%) and crystalline stability .
- 8-Phenyl (): Aromatic phenyl groups (e.g., Compound 15) increase lipophilicity, which may hinder aqueous solubility but improve membrane permeability .
- 8-Aminoethyl (): Primary amines (e.g., 8-[(2-aminoethyl)amino]) offer higher basicity but may undergo rapid metabolic oxidation compared to the hydroxyethyl-methylamino group in the target compound .
N-Methylation and Core Modifications
- 1,3-Dimethylation (): Additional methylation at N1 (e.g., 1,3-dimethyl in ) increases steric bulk and may reduce enzymatic degradation. The target compound’s single N3-methyl group likely balances metabolic stability and receptor affinity.
- 3-Ethyl and tetrahydro-2H-pyran-4-ylmethyl (): Larger N3 substituents (e.g., 3-ethyl) enhance lipophilicity but may compromise solubility .
Data Tables
Key Research Findings
- Synthetic Yields : Chloro-substituted analogs (e.g., Compound 9) achieve high yields (98%), suggesting efficient substitution at position 8 .
- Solubility Trends: Hydroxyethylamino groups () improve aqueous solubility compared to thioether or aryl substituents .
- Metabolic Stability : Methylation at N3 (target compound) may enhance stability compared to primary amines () or unmethylated analogs .
Biological Activity
7-(2-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications. This compound is of interest due to its structural similarity to known purinergic signaling molecules, which play critical roles in various biological processes including cellular signaling, immune response, and inflammation.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₈H₁₈ClN₅O₂
- Molecular Weight : 344.86 g/mol
- CAS Number : 9938296
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors. Purinergic signaling is mediated by nucleotides such as ATP and adenosine, which bind to specific receptors (P1 and P2 types) on cell surfaces. This interaction can influence various cellular functions, including:
- Cell Proliferation
- Apoptosis
- Inflammatory Responses
Key Receptors Involved
- P2X Receptors : Ionotropic receptors that mediate fast synaptic transmission.
- P2Y Receptors : Metabotropic receptors involved in slower signaling pathways.
- Adenosine Receptors (A1, A2A, A2B, A3) : G protein-coupled receptors that modulate neurotransmission and immune responses.
Biological Activity
Research indicates that the compound exhibits significant biological activity through the modulation of purinergic signaling pathways:
- Anti-inflammatory Effects : Studies have shown that compounds targeting purinergic receptors can reduce inflammation in models of autoimmune diseases .
- Immunomodulatory Effects : The compound may enhance or inhibit immune responses depending on the receptor subtype it interacts with .
Case Studies
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that the compound induced apoptosis via activation of P2X7 receptors, leading to increased intracellular calcium levels and subsequent cell death.
Table 1: Summary of Biological Activities
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